molecular formula C12H16ClNO2 B3149348 Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate CAS No. 67044-03-5

Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate

Cat. No.: B3149348
CAS No.: 67044-03-5
M. Wt: 241.71 g/mol
InChI Key: AOPIPZNDESBQRI-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate is a synthetic intermediate of interest in medicinal chemistry for the development of novel bioactive molecules. Its structure incorporates both a 4-chlorobenzylamine moiety and an ethyl propanoate ester, making it a valuable scaffold for further chemical modifications. Compounds featuring 4-chlorophenyl rings are frequently explored in pharmaceutical research. For instance, 4-chlorophenyl groups are found in derivatives being studied for their promising antiproliferative properties against lung cancer models, including both drug-sensitive and multidrug-resistant cell lines . The molecular framework allows researchers to utilize the ester group in various condensation and functionalization reactions, a common strategy in heterocyclic chemistry for creating diverse compound libraries . As a key synthetic precursor, this compound could be utilized in the design and synthesis of potential enzyme inhibitors or other therapeutic candidates. It is strictly for research use in laboratory settings. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)methylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-2-16-12(15)7-8-14-9-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPIPZNDESBQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of N Substituted Beta Amino Propanoates in Contemporary Research

Within the broader class of β-amino esters, N-substituted β-amino propanoates, such as Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate, represent a specific area of interest. The "N-substitution" refers to the attachment of a group to the nitrogen atom of the amino acid, which can significantly influence the molecule's properties and biological activity.

The synthesis of N-substituted β-amino propanoates is an active area of research, with various methods being developed to achieve efficient and selective production. google.comnih.gov The specific substituent on the nitrogen atom can be tailored to modulate the compound's steric and electronic properties, thereby fine-tuning its interaction with biological targets. Research has shown that N-substituted β-amino acid derivatives are key components in a range of biologically active compounds, including peptides, alkaloids, and antibiotics. nih.gov

The introduction of an N-substituent can lead to compounds with a diverse array of pharmacological activities. For example, various N-substituted derivatives have been investigated for their potential as:

Anticancer agents mdpi.com

Antimicrobial agents nih.gov

Enzyme inhibitors

The 4-chlorophenylmethyl group present in this compound is a common substituent in medicinal chemistry. The chlorine atom can influence the compound's lipophilicity and its ability to engage in halogen bonding, which can be crucial for binding to biological targets.

Current Gaps and Future Directions in the Academic Study of Ethyl 3 4 Chlorophenyl Methyl Amino Propanoate

Established Approaches to Beta-Amino Ester Synthesis

The fundamental framework of a β-amino ester can be constructed through several reliable and well-documented synthetic strategies. The most common approaches involve either the formation of the C-N bond or the C-C bond alpha to the ester group, effectively building the characteristic 3-aminopropanoate backbone.

Conjugate Addition Strategies for the Propanoate Scaffold (e.g., Michael Addition)

The conjugate addition, or Michael addition, of an amine to an α,β-unsaturated ester like ethyl acrylate (B77674) stands as one of the most direct and widely employed methods for synthesizing β-amino esters. acs.orgnih.govnih.gov This reaction involves the nucleophilic attack of an amine on the β-carbon of the acrylate, followed by protonation to yield the desired product. The aza-Michael addition is a powerful tool for C-N bond formation due to the high reactivity of acrylates and the ready availability of a vast array of amine nucleophiles. organic-chemistry.orgresearchgate.net

The reaction can be performed under various conditions, from solvent-free environments to catalysis by Lewis acids, Brønsted acids, or bases. organic-chemistry.orgresearchgate.net For instance, the use of catalysts like lithium perchlorate (B79767) (LiClO₄) has been shown to facilitate the addition of secondary amines to ethyl acrylate efficiently at room temperature without the need for a solvent. researchgate.net Furthermore, microwave-assisted protocols have been developed to significantly reduce reaction times and improve yields, highlighting the versatility of this method. nih.govnih.govresearchgate.net

In the context of this compound, this strategy would involve the reaction of 4-chlorobenzylamine (B54526) with ethyl acrylate.

Table 1: Examples of Michael Addition for β-Amino Ester Synthesis

Nucleophile Michael Acceptor Catalyst/Conditions Product Reference
Benzylamine Methyl acrylate Microwave, 150°C Methyl 3-(benzylamino)propanoate researchgate.net
Diethylamine Ethyl acrylate LiClO₄, Solvent-free, RT Ethyl 3-(diethylamino)propanoate researchgate.net
Aromatic Amines α,β-unsaturated carbonyls Ceric ammonium (B1175870) nitrate, Water β-amino carbonyl compounds organic-chemistry.org

Homologation and Ring-Opening Routes to Beta-Amino Acids and Esters

Beyond conjugate addition, other established routes provide access to the β-amino acid core structure, which can then be esterified. One prominent method is the Arndt-Eistert homologation of α-amino acids. illinois.eduillinois.eduresearchgate.net This two-step process involves converting an N-protected α-amino acid to an α-diazoketone, followed by a Wolff rearrangement, typically in the presence of a silver catalyst and an alcohol (like ethanol), to yield the corresponding β-amino ester with an extended carbon chain. illinois.eduresearchgate.net This method is particularly valuable for accessing optically active β-amino acids from the readily available chiral pool of α-amino acids. illinois.edu

Another versatile approach is the nucleophilic ring-opening of activated three-membered rings. The ring-opening of aziridines with suitable carbon nucleophiles or the aminolysis of epoxides are effective strategies. illinois.eduresearchgate.net For example, the reaction of an epoxide with an amine, often catalyzed by a Lewis acid, results in a β-amino alcohol, which can be further oxidized and esterified to produce the target β-amino ester. researchgate.net Similarly, activated aziridines can undergo ring-opening to directly afford β-amino acid derivatives. illinois.edu

Regioselective and Stereoselective Synthesis of N-Substituted Beta-Amino Propanoates

Achieving specific regiochemistry and, crucially, stereochemistry is paramount for applications in medicinal chemistry. Modern synthetic methods offer sophisticated control over these aspects during the formation of N-substituted β-amino propanoates.

Enantioselective Synthesis of Chiral Beta-Amino Esters Relevant to this compound Precursors

The synthesis of enantioenriched β-amino esters is a key focus of contemporary organic synthesis. nih.gov Catalytic asymmetric methods are particularly powerful, enabling the production of chiral molecules from achiral starting materials. nih.govhilarispublisher.com These methods include:

Catalytic Asymmetric Conjugate Addition: This approach utilizes chiral catalysts to control the facial selectivity of the nucleophilic attack on the α,β-unsaturated ester. nih.gov Chiral Lewis acids, Brønsted acids, and organocatalysts have all been successfully employed. nih.govmdpi.com For example, copper-catalyzed hydroamination reactions have been developed for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov

Asymmetric Hydrogenation: The hydrogenation of β-enamino esters using chiral metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, is a highly effective method for producing chiral β-amino esters with excellent enantioselectivity. hilarispublisher.com

Enzymatic Resolution: Biocatalytic methods, employing enzymes like lipases, can be used for the kinetic resolution of racemic β-amino esters. mdpi.com These enzymes selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted, enantiopure ester from the hydrolyzed acid. mdpi.com

Table 2: Selected Enantioselective Methods for β-Amino Ester Synthesis

Reaction Type Catalyst/Reagent Substrate Type Enantiomeric Excess (ee) Reference
Asymmetric Mannich Reaction Squaramide Cinchona Alkaloid Aldehyde, Malonate, Amine 41-99% mdpi.com
Asymmetric Conjugate Addition Copper-Chiral Ligand Cinnamic Acid Derivatives High nih.gov
Asymmetric Hydrogenation Chiral Rh/Ru Phosphine Complexes (Z)-enamines >90% hilarispublisher.com

Strategies for Introducing the 4-Chlorophenylmethyl Moiety onto the Amine Nitrogen

The final step in the synthesis of the target compound involves attaching the 4-chlorobenzyl group to the nitrogen atom of the ethyl 3-aminopropanoate scaffold. The most common and direct method for this transformation is N-alkylation. youtube.comamazonaws.com

This typically involves the reaction of a primary or secondary amine with an alkyl halide, in this case, 4-chlorobenzyl chloride or bromide. youtube.com The reaction is a nucleophilic substitution (S_N2) where the amine nitrogen attacks the benzylic carbon of the halide, displacing the halogen. The reaction is generally carried out in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the hydrogen halide formed as a byproduct. amazonaws.com The choice of solvent and temperature can be optimized to improve reaction rates and yields. While effective, a common challenge is over-alkylation, especially with primary amines, which can lead to the formation of tertiary amines and quaternary ammonium salts. youtube.com

Alternative "greener" methods for N-alkylation involve the use of alcohols instead of halides, catalyzed by transition metals like iridium or ruthenium. acs.orgnih.gov This "borrowing hydrogen" methodology proceeds via the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct. acs.org

Methodological Advancements and Scalability Considerations in the Synthesis of this compound Analogues

The transition from laboratory-scale synthesis to industrial production necessitates methodologies that are not only efficient but also cost-effective, safe, and environmentally benign. numberanalytics.com For the synthesis of β-amino ester analogues, several advancements address these scalability challenges.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reactions like the Michael addition, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating. nih.govnih.govresearchgate.net This can be particularly advantageous for high-throughput synthesis of compound libraries.

The development of robust catalytic systems, including reusable solid-supported catalysts, simplifies product purification and reduces waste. organic-chemistry.org For instance, cellulose-supported copper(0) has been shown to efficiently catalyze aza-Michael reactions and can be recovered and reused for multiple cycles with consistent activity. organic-chemistry.org

For large-scale production, process optimization is critical. This includes selecting low-cost starting materials, minimizing the number of synthetic steps (e.g., through one-pot reactions), and choosing solvents that are both effective and have a favorable environmental and safety profile. numberanalytics.comacsgcipr.org Continuous flow chemistry is another advanced manufacturing technology that offers improved safety, consistency, and scalability over traditional batch processing for many of the key reactions involved in the synthesis of these compounds. The challenges in scaling up production include maintaining high stereoselectivity, managing costs, and ensuring product purity and safety. numberanalytics.com

Impact of the Beta-Amino Propanoate Core on Pharmacological Activity Profiles

The β-amino propanoate scaffold is a crucial structural motif in a variety of biologically active compounds. rsc.orgresolvemass.ca These β-amino acids and their derivatives are recognized for a wide range of pharmaceutical applications, including acting as building blocks for drugs with hypoglycemic, antibacterial, and antifungal properties. researchgate.netresearchgate.nethilarispublisher.com The inherent flexibility of the β-amino acid backbone allows it to adopt specific conformations, which is essential for interacting with biological receptors and enzymes. researchgate.net

The presence of the amino group at the β-position, as opposed to the α-position found in natural amino acids, confers unique structural and chemical properties. This includes altered acidity and basicity, as well as different conformational preferences, which can lead to increased stability against enzymatic degradation. hilarispublisher.com In drug design, the β-amino propanoate core has been utilized to mimic the structure of other important molecules, such as the aspartate residue in integrin antagonists. nih.gov

Table 1: Pharmacological Activities Associated with the β-Amino Propanoate Core

Activity Compound Class Example Reference
Anti-inflammatory β-aminoxypropionic acids nih.gov
Integrin Antagonism β-amino acid-containing integrin antagonists nih.gov
Antimicrobial Poly(β-amino ester)s rsc.orgrsc.org
Antitumor Nicotinamide derivatives delivered by Poly(β-amino ester)s rsc.orgrsc.org

Modulatory Effects of the N-Substituted 4-Chlorophenylmethyl Group on Biological Interactions

The N-substituted 4-chlorophenylmethyl group plays a pivotal role in modulating the biological interactions of the parent compound. The introduction of a chlorine atom onto the phenyl ring can significantly alter the electronic and lipophilic properties of the molecule. eurochlor.org This substitution can enhance the compound's ability to cross cellular membranes and can influence its binding affinity to target proteins. nih.gov

The 4-chloro substitution provides a classic example of how halogenation can impact biological activity. In many cases, the presence of a chlorine atom at the para-position of a phenyl ring is found to be optimal for activity. eurochlor.org This can be attributed to a combination of steric and electronic effects, as well as the potential for halogen bonding, which can contribute to the stability of the ligand-receptor complex. chemrxiv.org

Studies on various N-substituted chloroacetamides have shown that the position of the substituent on the phenyl ring is critical for biological activity. nih.gov For instance, N-(4-chlorophenyl) derivatives have demonstrated significant antimicrobial activity, which is attributed to their high lipophilicity allowing for passage through the phospholipid bilayer of cell membranes. nih.gov Similarly, in the context of ketamine esters, the 2- and 3-substituted chloro-analogues were generally more active than the 4-substituted compounds, indicating that the position of the chlorine atom can fine-tune the pharmacological profile. nih.gov

Table 2: Influence of Chloro-Substitution on Biological Activity

Parent Compound Class Substitution Position Observed Effect on Activity Reference
N-phenyl chloroacetamides 4-chloro High antimicrobial activity nih.gov
Ketamine Esters 2-chloro & 3-chloro Generally more active nih.gov
Ketamine Esters 4-chloro Generally less active nih.gov
Benzylthioquinolinium Iodides 4-chloro Potent antifungal activity nih.gov

Influence of Esterification (Ethyl Moiety) on the Biological Recognition and Activity of Related Compounds

Esterification, specifically the presence of an ethyl moiety, is a common strategy in drug design to modify the physicochemical properties of a lead compound. The ethyl ester can influence solubility, cell permeability, and metabolic stability. nih.gov Masking a polar carboxyl group with an ester can increase the lipophilicity of a molecule, thereby enhancing its ability to cross biological membranes. nih.gov

The ethyl group itself, while seemingly simple, can have profound effects on how a molecule is recognized by a biological target. nih.gov The size and lipophilicity of the ethyl group can be optimal for fitting into a specific hydrophobic pocket within a receptor or enzyme active site. drugdesign.org Research on amino acid esters has shown that the nature of the ester group can significantly impact biological activity. For example, in a series of caffeoylquinic acid derivatives, the introduction of different amino acid esters, such as those from valine and leucine, could ameliorate lipid accumulation. nih.gov

Furthermore, the ester linkage provides a site for metabolic cleavage by esterase enzymes, which can be a desirable feature for prodrug design. nih.gov This allows for the controlled release of the active carboxylic acid form of the drug within the body. The stability of this ester bond is a critical factor; for instance, some amino acid esters of acyclovir (B1169) were found to be unstable under acidic conditions, rapidly hydrolyzing to the parent compound. researchgate.net

Table 3: Effects of Esterification on Compound Properties and Activity

Compound Class Ester Moiety Effect Reference
Unnatural Amino Acids Ethyl, Methyl, Acetoxymethyl Increased cellular uptake nih.gov
Ketamine Derivatives Alkyl esters Rapid metabolism, short-acting anaesthetic nih.gov
Caffeoylquinic Acid Derivatives Amino acid esters Modulated lipid-lowering effects nih.gov
Acyclovir Prodrugs Amino acid esters Varied stability and antiviral effect researchgate.net

Stereochemical Contributions to the Structure-Activity Relationships of this compound Derivatives

Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. americanpharmaceuticalreview.com The three-dimensional arrangement of atoms in a molecule dictates how it will interact with chiral biological macromolecules like proteins and nucleic acids. medwinpublishers.com For derivatives of this compound that possess a chiral center, the separation and individual testing of enantiomers are essential to fully understand their SAR.

The process of resolving a racemic mixture into its constituent enantiomers, known as chiral separation, can be achieved through techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis. medwinpublishers.comnih.govyakhak.org Once separated, the biological activity of each enantiomer can be assessed. For example, in the case of 3-(p-chlorophenyl)-4-aminobutanoic acid, the R(+) enantiomer was found to be significantly more effective than the S(-) enantiomer. nih.gov

The differential activity of enantiomers often arises from the specific interactions one stereoisomer can make with its biological target compared to the other. mdpi.com One enantiomer may fit perfectly into a binding site, while the other may fit poorly or not at all. This stereoselectivity is a key aspect of molecular recognition in biological systems. pharmafeatures.com Studies on β-methyl-amino acids have demonstrated that baseline resolution of enantiomers can be achieved, allowing for the determination of their individual properties. nih.gov

Computational Chemistry and Molecular Modeling of Ethyl 3 4 Chlorophenyl Methyl Amino Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic properties of a molecule.

DFT studies would be employed to determine the most stable three-dimensional arrangement of the atoms in Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate. This involves calculating the potential energy of various conformations to identify the global minimum on the potential energy surface. The optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculations

ParameterBond/AngleCalculated Value
Bond Length (Å)C-ClData not available
C=OData not available
C-NData not available
Bond Angle (°)C-N-CData not available
O=C-OData not available
Dihedral Angle (°)C-C-N-CData not available

Note: This table is illustrative. Actual values would be derived from specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

An electrostatic potential map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting intermolecular interactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Note: This table is illustrative. Actual values would be derived from specific quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

These computational techniques are instrumental in drug discovery and development for predicting how a molecule might interact with a biological target.

Molecular docking simulations would be used to predict the preferred orientation of this compound when it binds to a specific biological target, such as an enzyme or a receptor. This would help in identifying key interactions, like hydrogen bonds or hydrophobic interactions, that stabilize the ligand-target complex.

Following docking, the binding affinity, often expressed as a binding energy, would be calculated to estimate the strength of the interaction between the compound and its target. Molecular dynamics simulations could then be performed to assess the stability of the compound-receptor complex over time, providing a more dynamic picture of the interaction.

Table 3: Hypothetical Molecular Docking Results

Biological TargetBinding Energy (kcal/mol)Key Interacting Residues
Enzyme XData not availableData not available
Receptor YData not availableData not available

Note: This table is illustrative. Actual values would be derived from specific molecular docking and dynamics simulations.

Mechanistic Insights into Synthetic Pathways and Biotransformations via Computational Approaches (e.g., ester aminolysis mechanisms)

Computational methods can also be used to elucidate reaction mechanisms. For the synthesis of related compounds, which may involve processes like ester aminolysis, computational studies can map out the entire reaction pathway. This includes identifying transition states and intermediates, and calculating activation energies, which helps in understanding the reaction kinetics and optimizing reaction conditions. Similarly, the potential biotransformation of the compound in a biological system could be predicted by modeling its interaction with metabolic enzymes.

Advanced Analytical Methodologies for the Research of Ethyl 3 4 Chlorophenyl Methyl Amino Propanoate

Chromatographic Separations for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate from impurities, starting materials, and byproducts that may be present after synthesis. These methods are also crucial for the quantitative determination of the compound in various matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity and quantifying non-volatile compounds like this compound. The development of a robust method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For compounds with similar structures, such as other N-substituted β-amino acid esters, Reversed-Phase HPLC (RP-HPLC) is a commonly employed technique. pensoft.netpensoft.net A C18 column is typically used as the stationary phase, providing a nonpolar surface that interacts with the analyte. The mobile phase generally consists of a mixture of an aqueous buffer (like a phosphate buffer) and an organic solvent, such as acetonitrile or methanol. pensoft.netpensoft.net The ratio of these solvents can be adjusted to control the retention time of the compound. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for purity analysis, while gradient elution may be used for samples containing a wider range of impurities. pensoft.net Detection is commonly achieved using an ultraviolet-visible (UV-Vis) detector, set at a wavelength where the chlorophenyl chromophore exhibits strong absorbance, typically around 225 nm. pensoft.netpensoft.net UPLC offers advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, by using columns with smaller particle sizes. researchgate.net

Table 1: Representative HPLC/UPLC Method Parameters for Analysis
ParameterTypical ConditionPurpose
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)The organic/aqueous mixture elutes the compound from the column. pH control is important for ionizable compounds. pensoft.net
Elution Mode IsocraticMaintains a constant mobile phase composition for reproducible analysis. pensoft.net
Flow Rate 1.0 mL/minControls the speed of the analysis and influences peak shape. pensoft.net
Column Temperature 30 °CEnsures reproducible retention times and can improve peak symmetry. pensoft.net
Detection UV at 225 nmMonitors the eluent for the analyte based on the UV absorbance of the chlorophenyl group. pensoft.net

Gas Chromatography (GC) for Volatile Derivatives and Related Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its molecular weight and the presence of a polar secondary amine group, this compound has limited volatility. Therefore, direct analysis by GC may be challenging and could require high inlet and oven temperatures, potentially leading to thermal degradation.

To overcome this, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. The secondary amine can be acylated or silylated to reduce its polarity. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the nitrogen with a nonpolar trimethylsilyl (TMS) group. Once derivatized, the compound can be analyzed using a standard GC system equipped with a nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-17) and a Flame Ionization Detector (FID) or a mass spectrometer (MS). researchgate.net The use of a temperature-programmed oven allows for the efficient elution of the derivatized compound and separation from any volatile impurities.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the molecular structure of this compound. Each technique provides unique information about the compound's atoms, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped out.

In the ¹H NMR spectrum, the number of signals corresponds to the number of non-equivalent protons, the integration of each signal relates to the number of protons in that set, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, distinct signals are expected for the aromatic protons, the benzylic methylene protons, the ethyl group protons, and the two methylene groups of the propanoate chain. st-andrews.ac.uk

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Signals are expected for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to chlorine being distinct), and the various aliphatic carbons of the ethyl and propanoate groups. st-andrews.ac.ukdocbrown.info

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic-H 7.2-7.4Multiplet (or two doublets)Four protons on the 4-chlorophenyl ring.
-O-CH₂-CH₃ ~4.1Quartet (q)Methylene protons of the ethyl ester, split by the adjacent methyl group.
Ar-CH₂-NH- ~3.7Singlet (s) or Doublet (d)Benzylic methylene protons. May show coupling to the N-H proton.
-NH-CH₂-CH₂- ~2.9Triplet (t)Methylene protons adjacent to the nitrogen atom.
-CH₂-C(=O)- ~2.5Triplet (t)Methylene protons adjacent to the carbonyl group.
-NH- Variable (broad singlet)Broad Singlet (br s)The chemical shift is concentration and solvent dependent.
-O-CH₂-CH₃ ~1.2Triplet (t)Methyl protons of the ethyl ester, split by the adjacent methylene group.
Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments
AssignmentPredicted Chemical Shift (δ, ppm)
-C=O ~172
Aromatic C-Cl ~132
Aromatic C-H ~128-130
Aromatic C (quaternary) ~138
-O-CH₂- ~60
Ar-CH₂- ~53
-NH-CH₂- ~47
-CH₂-C(=O)- ~35
-CH₃ ~14

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its structure. docbrown.inforesearchgate.net Key absorptions include a strong peak for the ester carbonyl (C=O) stretch, a moderate peak for the N-H bend of the secondary amine, C-N stretching vibrations, and absorptions corresponding to the aromatic ring and the C-Cl bond. nist.gov

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the 4-chlorophenyl ring. It is expected to exhibit characteristic absorption bands in the UV region, typically around 220-230 nm and a weaker band around 260-270 nm, arising from π→π* transitions within the benzene ring.

Table 4: Characteristic IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (secondary amine) Stretch3300-3500 (weak-moderate)
C-H (aromatic) Stretch3000-3100
C-H (aliphatic) Stretch2850-3000
C=O (ester) Stretch~1735 (strong)
C=C (aromatic) Stretch1450-1600
C-O (ester) Stretch1150-1250
C-N Stretch1020-1250
C-Cl Stretch700-850

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound. In MS, the molecule is ionized and then fragmented; the resulting ions are separated based on their mass-to-charge (m/z) ratio.

For this compound (Molecular Weight: 241.72 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 241 and an isotope peak [M+2]⁺ at m/z 243 with about one-third the intensity, which is characteristic of a compound containing one chlorine atom.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: The bonds adjacent to the nitrogen atom are prone to cleavage. This can result in the formation of the stable 4-chlorobenzyl cation (m/z 125) or cleavage of the C-C bond next to the nitrogen on the propanoate side. libretexts.org

Loss of the Ester Group: Fragmentation can occur with the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethyl propanoate moiety.

Rearrangements: McLafferty-type rearrangements involving the ester group are also possible.

Chlorine-containing fragments: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) helps in identifying fragments that retain the chlorophenyl group. nih.gov

Table 5: Expected Key Fragments in Mass Spectrometry
m/z ValueProposed Fragment Structure/Identity
241/243 [M]⁺, Molecular ion
196/198 [M - OCH₂CH₃]⁺, Loss of the ethoxy group
140/142 [M - CH₂COOC₂H₅]⁺, Cleavage of the propanoate side chain
125/127 [C₇H₆Cl]⁺, 4-chlorobenzyl cation (a very common fragment)
101 [C₅H₉O₂]⁺, Ethyl propanoate fragment from cleavage

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of non-volatile compounds like "this compound". Its high sensitivity and selectivity make it particularly suitable for detecting and quantifying the compound at trace levels in complex mixtures.

A typical LC-MS/MS method for this analyte would involve a reversed-phase chromatographic separation, likely using a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small percentage of formic acid to facilitate protonation) and an organic solvent like acetonitrile or methanol. The gradient elution would ensure the efficient separation of the target analyte from potential impurities or matrix components.

Following chromatographic separation, the analyte would be introduced into the mass spectrometer, likely employing an electrospray ionization (ESI) source in positive ion mode, due to the presence of the secondary amine group which is readily protonated. In the tandem mass spectrometer, specific precursor-to-product ion transitions would be monitored in Multiple Reaction Monitoring (MRM) mode to ensure highly selective and sensitive quantification.

Illustrative LC-MS/MS Parameters:

ParameterValue
Chromatography
ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Positive
Precursor Ion (m/z)[M+H]⁺ of the compound
Product Ions (m/z)Specific fragments of the compound
Collision EnergyOptimized for each transition

This table is illustrative and specific parameters would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complementary Analysis

While "this compound" has a relatively high boiling point, Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a complementary technique, particularly for assessing its volatility and for the analysis of any volatile impurities. The analysis of amino acid ethyl esters by GC-MS is a well-established field, providing a basis for method development for this compound. csic.es

For a successful GC-MS analysis, derivatization might be necessary to increase the volatility and thermal stability of the compound, although its ethyl ester form may already possess sufficient volatility for direct analysis. If derivatization is required, common approaches for amino compounds include acylation or silylation.

The separation would be performed on a capillary column with a suitable stationary phase, such as a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer would typically be operated in electron ionization (EI) mode, which would generate a reproducible fragmentation pattern that can be used for structural confirmation and library matching.

Illustrative GC-MS Parameters:

ParameterValue
Gas Chromatography
ColumnDB-5ms (or equivalent, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, ramp to 280 °C
Mass Spectrometry
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-500

This table is illustrative and specific parameters would require experimental optimization.

Emerging Analytical Techniques and "Green Chemistry" Considerations in Analysis

The field of analytical chemistry is continually evolving, with a strong emphasis on developing more efficient, environmentally friendly, and powerful techniques. For the analysis of "this compound," several emerging trends are noteworthy.

Emerging Analytical Techniques:

Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), like Orbitrap or Time-of-Flight (TOF) analyzers, could provide even greater sensitivity and specificity. These methods would enable the detection of previously unidentifiable trace-level impurities and degradation products. Furthermore, advancements in ion mobility spectrometry coupled with mass spectrometry could offer an additional dimension of separation, helping to distinguish between isomeric compounds.

"Green Chemistry" Considerations:

In line with the principles of "green analytical chemistry," modern method development should aim to minimize environmental impact. nrigroupindia.comekb.egijirt.orgdoaj.org For the analysis of "this compound," this can be achieved through several strategies:

Solvent Reduction: Utilizing UHPLC systems, which operate with significantly lower solvent consumption compared to traditional HPLC.

Safer Solvents: Replacing hazardous solvents like acetonitrile with more benign alternatives such as ethanol or supercritical fluids (in supercritical fluid chromatography, SFC).

Miniaturization: Employing microfluidic devices or smaller column dimensions to reduce sample and solvent volumes.

Energy Efficiency: Using analytical instruments with lower power consumption.

By integrating these green chemistry principles, the analytical lifecycle of "this compound" can be made more sustainable without compromising analytical performance.

Q & A

Q. What are the common synthetic routes for Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via esterification or substitution reactions. A typical route involves reacting 3-[(4-chlorophenyl)methyl]aminopropanoic acid with ethanol under acid catalysis (e.g., sulfuric acid) in reflux conditions to drive esterification . Alternatively, substitution reactions using intermediates like methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate can yield the target compound under controlled conditions (e.g., nucleophilic substitution with ethyl alcohol) . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting molar ratios (1:1.2 for acid:ethanol), and ensuring anhydrous conditions to minimize hydrolysis.

Q. How is this compound characterized for structural confirmation and purity?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the ester group (δ ~4.1 ppm for CH2_2CH3_3), aromatic protons (δ ~7.3 ppm for 4-chlorophenyl), and amine protons (δ ~2.8 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 256.7) and fragmentation patterns.
  • HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm, comparing retention times to standards .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer : The compound is lipophilic, requiring solvents like DMSO or ethanol for dissolution. Stability tests under varying pH (4–9) and temperatures (4°C to 25°C) show degradation above 40°C or in strongly acidic/basic conditions. Store at -20°C in inert atmospheres to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when synthesizing this compound?

  • Methodological Answer : Discrepancies often arise from competing side reactions (e.g., hydrolysis or incomplete substitution). To resolve:

Kinetic Studies : Monitor reaction progression via in situ IR or 1H^1H NMR to identify intermediates.

Byproduct Analysis : Use LC-MS to detect impurities like unreacted acid or hydrolyzed products.

Condition Screening : Test catalysts (e.g., DMAP vs. H2 _2SO4_4) and solvents (THF vs. ethanol) to optimize yield. For example, using DMAP in THF increased yields from 60% to 85% in analogous esterifications .

Q. What strategies are effective for synthesizing structural analogs of this compound to study structure-activity relationships?

  • Methodological Answer :
  • Amino Group Modifications : Replace the 4-chlorophenylmethyl group with other aryl/alkyl amines via reductive amination or coupling reactions (e.g., EDC/NHS).
  • Ester Hydrolysis : Convert the ethyl ester to free acid or other esters (methyl, benzyl) to assess bioactivity changes.
  • Chiral Resolution : Use chiral HPLC or enzymatic methods to isolate enantiomers, as seen in studies of methyl 3-amino-4-fluorophenylpropanoate derivatives .

Q. How can computational tools predict the metabolic and biochemical interactions of this compound?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with enzymes like hydrolases or cytochrome P450.
  • Metabolic Prediction : Tools like PISTACHIO and REAXYS predict metabolites (e.g., hydrolysis to 3-[(4-chlorophenyl)methyl]aminopropanoic acid) and potential toxicity .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with biological activity using datasets from analogs like methyl 3-(4-fluorophenyl)propanoate .

Data Interpretation and Experimental Design

Q. How should researchers design assays to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition of proteases or esterases.
  • Cellular Uptake Studies : Label the compound with 14C^{14}C or fluorescent tags to track intracellular accumulation in models like HepG2 cells .
  • Toxicity Screening : Perform MTT assays on primary cells (IC50_{50} determination) and compare to structurally related compounds (e.g., benzyl 3-(methylamino)propanoate derivatives) .

Q. What analytical approaches are recommended for resolving co-eluting impurities in HPLC profiles?

  • Methodological Answer :
  • Gradient Optimization : Adjust mobile phase gradients (e.g., 10%–90% acetonitrile in 20 min) to separate impurities like unreacted starting materials or hydrolysis byproducts .
  • Tandem Mass Spectrometry : Use LC-MS/MS to differentiate isomers or degradation products based on fragmentation patterns.
  • Ion-Pair Chromatography : Add ion-pairing agents (e.g., TFA) for charged impurities, as demonstrated in studies of 4-chlorophenyl-containing pharmaceuticals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.